1-Azido-3,5-dimethyladamantane-d6
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Overview
Description
1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. This compound is characterized by the presence of an azido group attached to the adamantane core, which is further substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms, making it a stable isotope-labeled compound. It has a molecular formula of C12H13D6N3 and a molecular weight of 211.34 g/mol .
Preparation Methods
The synthesis of 1-Azido-3,5-dimethyladamantane-d6 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dimethyladamantane.
Introduction of Deuterium: The hydrogen atoms in 3,5-dimethyladamantane are replaced with deuterium atoms through a deuteration process.
Chemical Reactions Analysis
1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or phosphines, through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and modifications.
Analytical Method Development: The compound is used in the development and validation of analytical methods, particularly in the context of stable isotope labeling.
Quality Control: It serves as a reference standard in quality control applications for the production of pharmaceuticals, such as amantadine
Mechanism of Action
The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 is primarily related to its azido group. The azido group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:
1-Azidoadamantane: This compound lacks the methyl and deuterium substitutions, making it less stable and less versatile in certain applications.
3,5-Dimethyladamantane: This compound lacks the azido group, limiting its reactivity and applications in organic synthesis.
1-Azido-3,5-bis(methyl-d3)adamantane: This is another deuterated derivative with similar properties but different substitution patterns
The uniqueness of this compound lies in its combination of deuterium labeling and the presence of an azido group, making it a valuable tool in various scientific research applications.
Properties
CAS No. |
1185104-90-8 |
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Molecular Formula |
C12H19N3 |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3 |
InChI Key |
YRFQAPSVRBSXEB-QSVQJYFQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H] |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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